Naftidrofuryl citrate
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Overview
Description
Naftidrofuryl citrate is a vasodilator used primarily in the management of peripheral and cerebral vascular disorders. It is known for its ability to enhance cellular oxidative capacity and improve blood flow, making it effective in treating conditions such as intermittent claudication due to peripheral arterial disease . This compound acts as a selective antagonist of serotonin 5-HT2 receptors, which helps in blocking the vasoconstrictive effects of serotonin released from endothelial cells and platelets .
Preparation Methods
The preparation of naftidrofuryl citrate involves several synthetic routes and reaction conditions. One common method includes the use of furanmethylenediethyl malonate as a starting material, which is synthesized from furfural and malonic acid diethyl acetate . The process involves mild synthesis conditions, ensuring high purity and yield. Industrial production methods often optimize these conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Naftidrofuryl citrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naftidrofuryl acid and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological properties.
The major products formed from these reactions include naftidrofuryl acid and diethylaminoethanol .
Scientific Research Applications
Naftidrofuryl citrate has a wide range of scientific research applications:
Chemistry: It is used in studies related to vasodilators and their effects on blood flow and vascular health.
Biology: Research focuses on its role in cellular oxidative capacity and its impact on cellular metabolism.
Industry: It is used in the formulation of pharmaceutical products aimed at improving vascular health.
Mechanism of Action
Naftidrofuryl citrate exerts its effects by acting as a selective antagonist of serotonin 5-HT2 receptors. This action blocks the vasoconstrictive effects of serotonin, leading to vasodilation and improved blood flow . Additionally, it promotes the production of nitric oxide, a potent vasodilator, and inhibits platelet aggregation . These combined effects help in reducing vascular resistance and improving oxygen supply to tissues .
Comparison with Similar Compounds
Naftidrofuryl citrate is often compared with other vasodilators such as cilostazol, pentoxifylline, and inositol nicotinate. While all these compounds are used to treat peripheral arterial disease, this compound is unique in its selective antagonism of serotonin 5-HT2 receptors . This specific mechanism of action distinguishes it from other vasodilators, which may have different targets and pathways .
Similar Compounds
Cilostazol: A phosphodiesterase inhibitor that also promotes vasodilation.
Pentoxifylline: Improves blood flow by decreasing blood viscosity.
Inositol Nicotinate: A derivative of niacin that acts as a vasodilator.
This compound’s unique mechanism and broad range of applications make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
85293-34-1 |
---|---|
Molecular Formula |
C30H41NO10 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LKLQMEYKQKAQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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